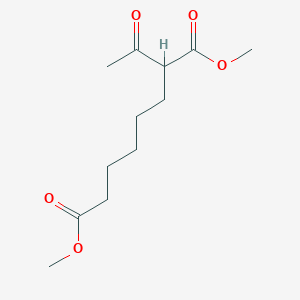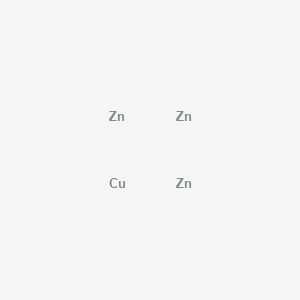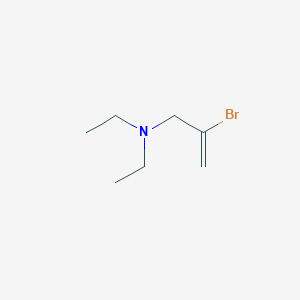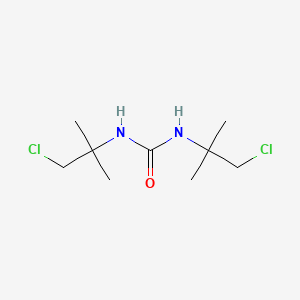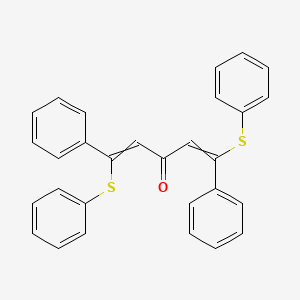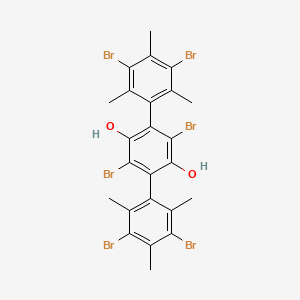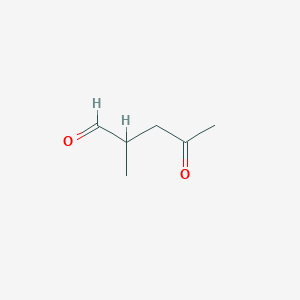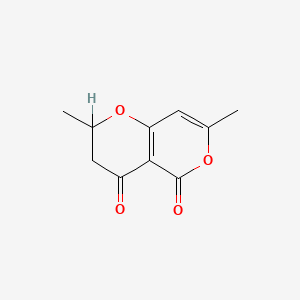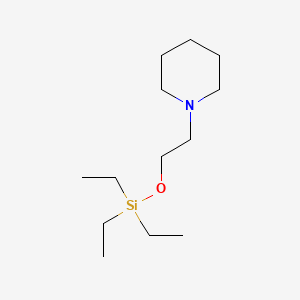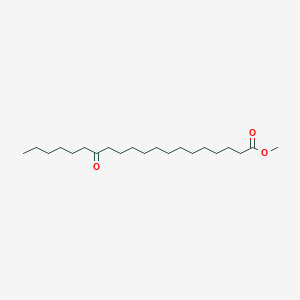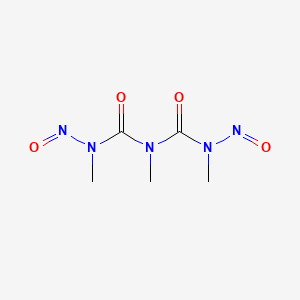
n,n,n'-Trimethyl-n,n'-dinitrosodicarbonimidic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide: is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide typically involves the reaction of dimethylamine with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures before being released for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso groups to amines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of amines and related compounds.
Substitution: Generation of substituted derivatives with varied functional groups.
Applications De Recherche Scientifique
n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide finds applications in several scientific research areas, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide involves its interaction with molecular targets through its nitroso and carbonimidic diamide groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation.
Comparaison Avec Des Composés Similaires
n,n,n’-Trimethylethylenediamine: Known for its use in organic synthesis and as a precursor for surfactants.
n,n,n’-Trimethylglycinium: Investigated for its role in osmoregulation and therapeutic applications.
n,n,n’-Trimethyl-2-(phosphonooxy)ethanaminium: Used in hepatobiliary dysfunction treatments.
Propriétés
Numéro CAS |
13857-14-2 |
|---|---|
Formule moléculaire |
C5H9N5O4 |
Poids moléculaire |
203.16 g/mol |
Nom IUPAC |
1,3-dimethyl-1-[methyl(nitroso)carbamoyl]-3-nitrosourea |
InChI |
InChI=1S/C5H9N5O4/c1-8(4(11)9(2)6-13)5(12)10(3)7-14/h1-3H3 |
Clé InChI |
NGXAKJXOAONBCI-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)N(C)N=O)C(=O)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


